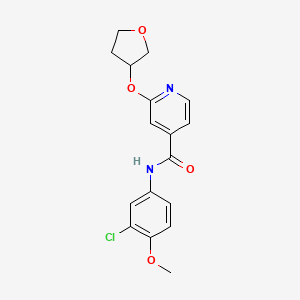
N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C17H17ClN2O4 and its molecular weight is 348.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula: C17H17ClN2O4
- Molecular Weight: 348.78 g/mol
- Purity: Typically around 95% .
The compound exhibits a range of biological activities primarily through its interaction with specific cellular pathways. Research indicates that it may influence the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation.
NF-κB Pathway Inhibition
In studies involving lipopolysaccharide (LPS)-induced HEK293/NF-κB-Luc cells, compounds similar to this compound demonstrated significant inhibitory effects on NF-κB activation. For instance, related compounds showed IC50 values of 1.64 μM and 9.05 μM, indicating strong potential as anti-inflammatory agents without affecting cell viability at concentrations up to 100 μM .
Biological Activities
- Anti-inflammatory Effects
- Antimicrobial Properties
- Antitumor Activity
Study on Anti-inflammatory Activity
A study published in MDPI highlighted that several sesquiterpene pyridine analogs exhibited potent anti-inflammatory effects through NF-κB inhibition. The findings suggest that compounds targeting this pathway can be developed for therapeutic use against inflammatory diseases .
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, derivatives were tested against various bacterial strains. The results demonstrated that specific modifications to the chemical structure could enhance efficacy against resistant strains, making them valuable candidates for further development .
Summary of Findings
| Biological Activity | Mechanism | IC50/Effect |
|---|---|---|
| Anti-inflammatory | NF-κB inhibition | IC50: 1.64 μM |
| Antimicrobial | Bacteriostatic effect | Varies with concentration |
| Antitumor | Tumor cell inhibition (related compounds) | Not specified |
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-3-2-12(9-14(15)18)20-17(21)11-4-6-19-16(8-11)24-13-5-7-23-10-13/h2-4,6,8-9,13H,5,7,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFXSVCJXKAXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














